2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide
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Overview
Description
“2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide” is a derivative of benzofuro[3,2-d]pyrimidine . Benzofuro[3,2-d]pyrimidine derivatives have been considered as templates for drug discovery for many years and demonstrate a broad spectrum of biological activities including anti-inflammatory, antiviral, analgesic, anti-proliferative and antimicrobial .
Synthesis Analysis
The 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones were synthesized by using the bioisostere concept, which were obtained via the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the aza-Wittig reaction of functionalized iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates, which are reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Scientific Research Applications
Anti-tumor and Antifolate Activity
Benzofuro[3,2-d]pyrimidine derivatives have been explored for their antitumor and antifolate activities. These compounds are designed to inhibit key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis in rapidly dividing cells, including cancer cells. For instance, specific modifications to the bridge region linking the heterocyclic ring to p-aminobenzoyl-L-glutamate portions have shown varying degrees of inhibition against DHFR and TS, demonstrating potential antitumor properties (Gangjee et al., 1995). Furthermore, the introduction of a methyl group at specific positions on the benzofuro[3,2-d]pyrimidine backbone has been found to enhance the inhibitory potency against recombinant human DHFR, indicating a significant role in designing compounds with improved antitumor activity (Gangjee et al., 2000).
Bioactivity and Pharmaceutical Applications
Research into benzofuro[3,2-d]pyrimidine derivatives has underscored their importance in the synthesis of pharmaceuticals with antibiosis, anti-inflammatory, and anticancer properties. These compounds have also been investigated for their roles in inhibiting platelet aggregation and enhancing long-term memory, suggesting a broad spectrum of potential therapeutic applications (Xu Wei-ming, 2010).
Advanced Synthesis Techniques
Innovative synthesis methods, such as palladium-catalyzed carbonylative multicomponent synthesis, have been developed to create functionalized benzimidazothiazoles. These techniques demonstrate the chemical versatility and potential for creating complex molecules with specific bioactivities, showcasing the advanced methodologies employed in researching benzofuro[3,2-d]pyrimidine derivatives (Veltri et al., 2016).
Structural Analysis
Structural analysis of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide, provides valuable insights into the molecular conformations and interactions that underpin their bioactivity. For example, crystal structure studies reveal how molecular geometry influences the compounds' ability to form hydrogen bonds, which may contribute to their biological efficacy (Subasri et al., 2017).
Mechanism of Action
Target of Action
Similar compounds, such as benzofuro[3,2-d]pyrimidine derivatives, have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s synthesized via aza-wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °c to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give the final product .
Biochemical Pathways
Similar compounds, such as benzofuro[3,2-d]pyrimidine derivatives, have been found to inhibit protein kinases . Protein kinases are involved in various cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
The compound is recommended to be stored sealed in dry conditions at 2-8°c , which might suggest its stability under these conditions.
Result of Action
Similar compounds, such as benzofuro[3,2-d]pyrimidine derivatives, have been found to exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial effects .
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-17(25)10-27-21-20-19(22-11-23-21)15-6-4-5-7-16(15)26-20/h4-9,11H,10H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPYETPEXUZHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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